molecular formula C24H29N3O6S2 B2428953 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 361159-74-2

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2428953
CAS No.: 361159-74-2
M. Wt: 519.63
InChI Key: BAPGSOLDCAPIKM-UHFFFAOYSA-N
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Description

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzamide core, a thiazole ring, and a sulfamoyl group. Its molecular formula is C23H27N3O5S2, and it has a molecular weight of approximately 489.61 g/mol .

Properties

IUPAC Name

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S2/c1-4-33-20-9-5-18(6-10-20)22-17-34-24(25-22)26-23(28)19-7-11-21(12-8-19)35(29,30)27(13-15-31-2)14-16-32-3/h5-12,17H,4,13-16H2,1-3H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAPGSOLDCAPIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole ring and the benzamide core. The thiazole ring can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-aminothiophenol and α-haloketones. The benzamide core is then introduced through a coupling reaction with the thiazole ring, followed by the addition of the sulfamoyl group using bis(2-methoxyethyl)amine and a suitable sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide include:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic compound that belongs to the class of sulfonamides. This compound has garnered interest in pharmaceutical research due to its potential biological activities, which may include antibacterial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H24N3O5S2C_{22}H_{24}N_{3}O_{5}S_{2} with a molecular weight of approximately 493.57 g/mol. The compound features multiple functional groups, including a sulfonamide group, an amide bond, and a thiazole ring, which contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antibacterial Activity
Research indicates that sulfonamide derivatives often exhibit significant antibacterial properties. For instance, compounds with a similar structural framework have shown effectiveness against various Gram-positive and Gram-negative bacteria. The presence of the sulfonamide moiety is crucial for its antibacterial action, likely through inhibition of bacterial folate synthesis.

2. Antifungal Activity
Similar compounds have demonstrated antifungal properties, particularly against strains like Candida albicans and Aspergillus species. The mechanism is believed to involve disruption of fungal cell wall synthesis and function.

3. Anticancer Activity
The thiazole ring present in the structure has been associated with anticancer activity in various studies. Compounds containing thiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study 1: Antibacterial Efficacy

A study examining the antibacterial efficacy of various sulfonamide derivatives found that compounds similar to this compound displayed significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 32 µg/mL, indicating potent antibacterial properties.

Case Study 2: Anticancer Potential

In vitro studies on the anticancer potential of thiazole-containing compounds revealed that this compound inhibited the growth of various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound induced apoptosis in these cells as evidenced by increased levels of cleaved caspase-3 and PARP.

Comparative Analysis

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is presented below:

Compound NameStructural FeaturesBiological Activity
SulfamethoxazoleSulfamoyl groupAntibacterial
Benzothiazole derivativesThiazole ringAnticancer
2-Methoxyethyl sulfonamideSulfonamide groupAntimicrobial

This table illustrates how this compound combines features from these compounds to potentially yield unique biological activities.

Q & A

What synthetic methodologies are recommended for the synthesis of 4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide?

Level : Basic
Methodological Answer :
The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core and subsequent functionalization. Key steps include:

  • Thiazole ring formation : Condensation of 4-(4-ethoxyphenyl)-1,3-thiazol-2-amine with appropriate carbonyl precursors under reflux conditions in ethanol, catalyzed by glacial acetic acid .
  • Sulfamoylation : Reaction of the intermediate with bis(2-methoxyethyl)sulfamoyl chloride in anhydrous dichloromethane, using triethylamine as a base to facilitate nucleophilic substitution.
  • Benzamide coupling : Activation of the carboxylic acid group (e.g., via HOBt/EDCI coupling) for amide bond formation with the thiazole-amine moiety.
  • Optimization : Computational reaction path search methods (e.g., quantum chemical calculations) can predict optimal reaction conditions, reducing trial-and-error experimentation .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Level : Basic
Methodological Answer :

  • X-ray crystallography : Resolves crystal structure and confirms stereochemistry, particularly for the thiazole and benzamide moieties .
  • NMR spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the sulfamoyl, thiazole, and ethoxyphenyl groups.
    • 2D NMR (COSY, HSQC, HMBC) : Maps connectivity and long-range correlations to verify substituent positions.
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., via ESI-TOF).
  • HPLC-PDA/MS : Assesses purity and identifies byproducts using reverse-phase C18 columns and gradient elution .

How can density functional theory (DFT) and molecular dynamics (MD) simulations be applied to study the compound's interactions?

Level : Advanced
Methodological Answer :

  • DFT calculations :
    • Optimize molecular geometry and compute electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict reactivity and binding affinity .
    • Simulate reaction mechanisms (e.g., sulfamoylation) to identify transition states and energy barriers .
  • MD simulations :
    • Model ligand-protein interactions (e.g., with kinase targets) using force fields like AMBER or CHARMM.
    • Analyze stability of binding poses over 100+ ns trajectories to prioritize in vitro assays .
  • Software tools : Gaussian (DFT), GROMACS (MD), and PyMOL for visualization.

What strategies can resolve contradictions in reported biological activities across different studies?

Level : Advanced
Methodological Answer :

  • Standardized assay protocols :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and control compounds to minimize variability .
    • Validate activity via orthogonal assays (e.g., enzymatic inhibition + cell viability).
  • Meta-analysis :
    • Aggregate data from multiple studies to identify trends (e.g., IC₅₀ ranges against specific cancer types).
    • Adjust for confounding variables (e.g., solvent effects, incubation time).
  • Probe structural analogs : Synthesize derivatives with modified substituents (e.g., ethoxy → methoxy) to isolate structure-activity relationships (SAR) .

What in vitro assays are appropriate for initial screening of biological activity?

Level : Basic
Methodological Answer :

  • Antimicrobial activity :
    • Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Anticancer screening :
    • MTT assay on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination.
    • Caspase-3/7 activation assays to probe apoptosis pathways.
  • Enzyme inhibition :
    • Fluorescence-based assays for kinases (e.g., EGFR) or proteases, using ATP/peptide substrates.

How to design structure-activity relationship (SAR) studies for this compound's derivatives?

Level : Advanced
Methodological Answer :

  • Core modifications :
    • Vary the thiazole substituents (e.g., 4-ethoxyphenyl → 4-chlorophenyl) to assess electronic effects .
    • Replace the sulfamoyl group with carbamate or urea to study hydrogen-bonding contributions.
  • Pharmacophore mapping :
    • Use molecular docking (AutoDock Vina) to identify critical binding motifs (e.g., sulfamoyl oxygen as hydrogen bond acceptor).
  • Data-driven synthesis :
    • Apply machine learning (e.g., Random Forest) to predict bioactivity from descriptor sets (logP, polar surface area) .
  • In vitro validation : Prioritize derivatives with improved predicted ADMET profiles (e.g., lower cytotoxicity in HEK293 cells).

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